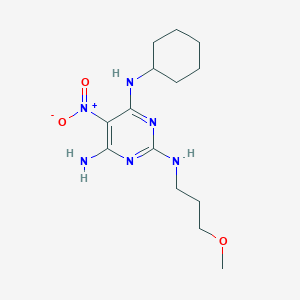

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Beschreibung

N4-Cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a central 5-nitro-substituted pyrimidine ring with three amino groups at positions 2, 4, and 6. The substituents at N4 (cyclohexyl) and N2 (3-methoxypropyl) distinguish it from other analogs. The cyclohexyl group introduces steric bulk and lipophilicity, while the 3-methoxypropyl chain contributes moderate polarity due to the ether oxygen. This compound’s structural framework aligns with pyrimidine-based inhibitors targeting pathways such as Sonic Hedgehog (Shh), where substituent modifications optimize binding and selectivity .

Eigenschaften

IUPAC Name |

4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O3/c1-23-9-5-8-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H4,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYPQFYJZZSTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319664 | |

| Record name | 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

585550-55-6 | |

| Record name | 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction between appropriate amines and nitriles under controlled conditions.

Introduction of the Cyclohexyl Group: This step involves the alkylation of the pyrimidine core with cyclohexyl halides in the presence of a base.

Addition of the Methoxypropyl Group: This is done through nucleophilic substitution reactions using methoxypropyl halides.

Nitration: The final step involves the nitration of the pyrimidine ring using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of kinases, particularly tyrosine threonine kinases (TTK). This inhibition disrupts the spindle assembly checkpoint during mitosis, leading to mitotic arrest and apoptosis in cancer cells . The molecular targets include kinetochores and microtubules, which are essential for proper chromosome segregation during cell division.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The 5-nitropyrimidine-2,4,6-triamine core is conserved across analogs, but substituents at N2 and N4 significantly influence physicochemical and biological properties. Below is a comparative analysis:

*Note: Molecular weight inferred from structural analogs due to lack of explicit data for the target compound.

Structural-Activity Relationship (SAR) Trends

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., chlorophenyl, fluorophenyl) improve target binding via π-π interactions, while aliphatic groups (e.g., cyclohexyl, methoxypropyl) enhance membrane permeability .

- Polar Functional Groups : Methoxy and morpholinyl groups balance lipophilicity, critical for oral bioavailability .

- Halogen Effects : Chloro and fluoro substituents fine-tune electronic properties and steric interactions, impacting potency .

Biologische Aktivität

N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of substituted pyrimidines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name: 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

- Molecular Formula: C14H24N6O3

- Molecular Weight: 324.385 g/mol

- CAS Number: 585550-55-6

The biological activity of N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is hypothesized to involve interactions with specific molecular targets within cells. These interactions may lead to the inhibition of certain enzymes or receptors that are pivotal in various biological pathways. While the exact mechanism remains under investigation, preliminary studies suggest that it may exhibit effects similar to other pyrimidine derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Inhibitory |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Antifungal |

These findings indicate its potential as an alternative antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has shown promising anti-inflammatory effects in vitro. The compound was tested against inflammatory markers and exhibited a reduction in cytokine production.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms akin to those observed with other triazolopyrimidine derivatives. The compound was tested against various cancer cell lines with results indicating:

| Cell Line | IC50 (µM) |

|---|---|

| B16 Murine Melanoma | 15.0 |

| HT29 Human Colon Adenocarcinoma | 12.5 |

These results suggest that N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine could be a candidate for further development as an anticancer therapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study was conducted where N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine was evaluated alongside standard antibiotics. The results indicated that this compound exhibited superior activity against MRSA compared to traditional antibiotics like Imipenem and Nalidixic acid .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.